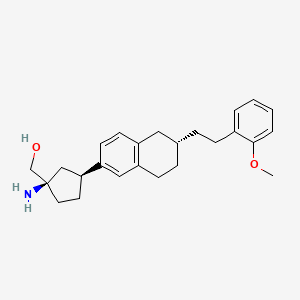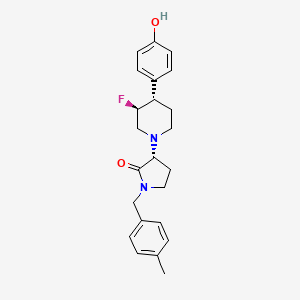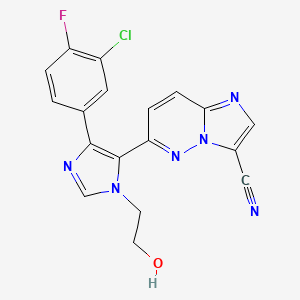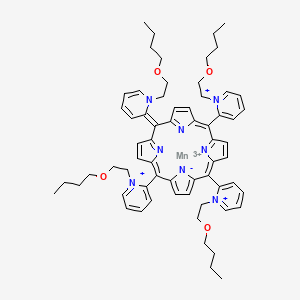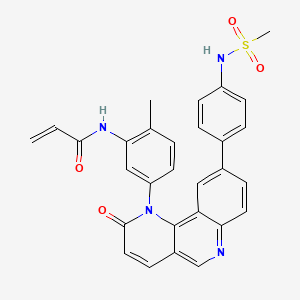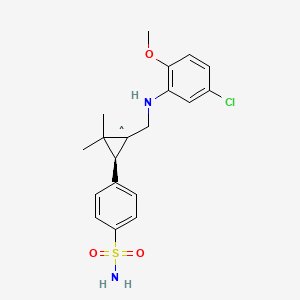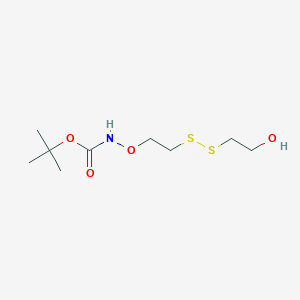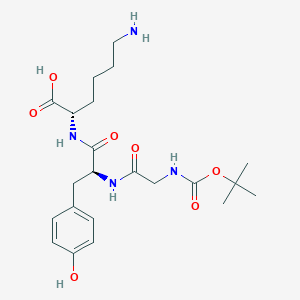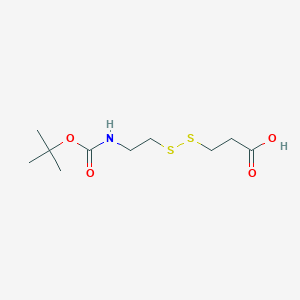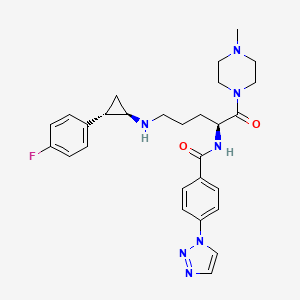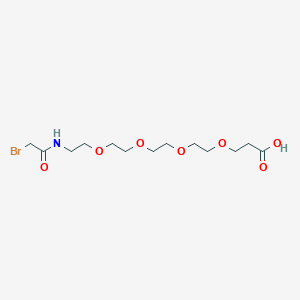
Bromoacetamido-PEG4-Acid
Descripción general
Descripción
Synthesis Analysis
Bromoacetamido-PEG4-Acid is used in the synthesis of PROTACs . It is also a cleavable 4 unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular formula of Bromoacetamido-PEG4-Acid is C13H24BrNO7 . It contains a bromide group and a terminal carboxylic acid .Chemical Reactions Analysis
The bromide (Br) in Bromoacetamido-PEG4-Acid is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of Bromoacetamido-PEG4-Acid is 386.2 g/mol . It is soluble in water and DCM .Aplicaciones Científicas De Investigación
Bromoacetamido-PEG4-Acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
This compound is often used in the field of drug delivery . The PEG spacer can increase the solubility of the drug in aqueous media, which can improve the drug’s bioavailability. The bromide group can be replaced by a nucleophile, which can be a drug molecule or a targeting ligand. The carboxylic acid can form a stable amide bond with a primary amine, which can be a part of a drug molecule or a polymer matrix. This allows the drug to be attached to a carrier or a surface, which can improve the drug’s stability, control its release rate, and target it to specific cells or tissues.
-
PROTAC Linker
- Field : Drug Discovery and Development
- Summary : Bromoacetamido-PEG4-Acid is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
- Method : The bromide group in Bromoacetamido-PEG4-Acid can be replaced by a nucleophile, which can be a ligand for an E3 ubiquitin ligase or the target protein . The carboxylic acid can form a stable amide bond with a primary amine, which can be a part of the ligand or the target protein .
- Results : PROTACs have shown promise in preclinical and clinical studies for the treatment of various diseases, including cancer .
-
Antibody-Drug Conjugate (ADC) Linker
- Field : Biopharmaceuticals
- Summary : Bromoacetamido-PEG4-Acid is used as a linker in the synthesis of ADCs . ADCs are a class of biopharmaceutical drugs designed to target specific cells for drug delivery .
- Method : The bromide group in Bromoacetamido-PEG4-Acid can be replaced by a nucleophile, which can be a drug molecule or a targeting ligand . The carboxylic acid can form a stable amide bond with a primary amine, which can be a part of the antibody or the drug molecule .
- Results : ADCs have been approved for the treatment of various types of cancer and are being investigated for the treatment of other diseases .
-
Bioconjugation
- Field : Biochemistry and Molecular Biology
- Summary : Bromoacetamido-PEG4-Acid can be used for bioconjugation, a process that involves attaching two biomolecules together . This is often used in the development of biosensors, diagnostic tools, and therapeutic agents .
- Method : The bromide group in Bromoacetamido-PEG4-Acid can be replaced by a nucleophile, which can be a biomolecule of interest . The carboxylic acid can form a stable amide bond with a primary amine, which can be a part of another biomolecule .
- Results : The resulting bioconjugate can have enhanced properties, such as increased stability or specificity .
-
Surface Modification
- Field : Materials Science
- Summary : Bromoacetamido-PEG4-Acid can be used for surface modification, a process that involves changing the properties of a surface . This is often used to improve the biocompatibility of materials .
- Method : The bromide group in Bromoacetamido-PEG4-Acid can be replaced by a nucleophile, which can be a molecule that improves the properties of the surface . The carboxylic acid can form a stable amide bond with a primary amine, which can be a part of the surface .
- Results : The resulting modified surface can have improved properties, such as increased resistance to fouling or improved cell adhesion .
Safety And Hazards
Bromoacetamido-PEG4-Acid is not classified as a hazard . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water for at least 15 minutes . If inhaled, it is advised to move the victim into fresh air . If ingested, it is advised to wash out mouth with copious amounts of water for at least 15 minutes .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO7/c14-11-12(16)15-2-4-20-6-8-22-10-9-21-7-5-19-3-1-13(17)18/h1-11H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFYGPXSVUULRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144605 | |
| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetamido-PEG4-Acid | |
CAS RN |
1807518-67-7 | |
| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



